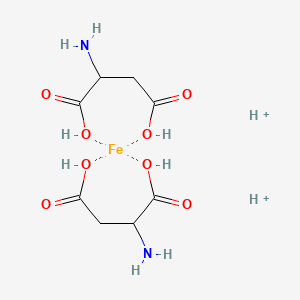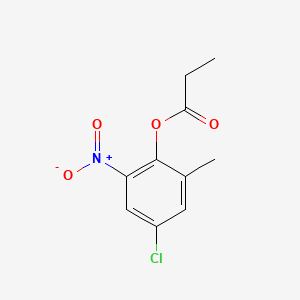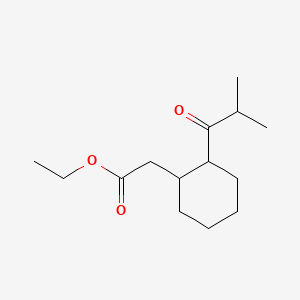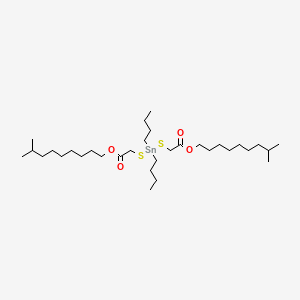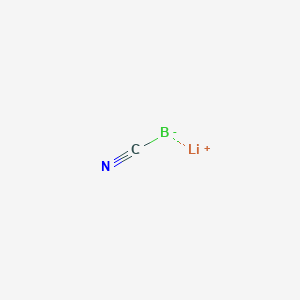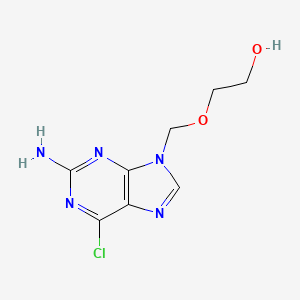
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: is a synthetic compound that belongs to the class of purine analogs. It is structurally related to guanine and has been studied for its potential antiviral properties. This compound is known for its ability to interfere with viral DNA replication, making it a valuable candidate for antiviral drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine. The reaction is followed by neutralization with an acid and filtration to isolate the desired product . The process can be summarized as follows:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is treated with monoethanolamine.
Neutralization: The reaction mixture is neutralized with an acid.
Filtration: The product is isolated by filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs .
Scientific Research Applications
Chemistry: In chemistry, 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential antiviral properties. It has shown activity against various viruses by inhibiting viral DNA replication .
Medicine: In medicine, this compound is explored for its potential use in antiviral therapies. It is particularly effective against herpes simplex virus and varicella-zoster virus .
Industry: In the industrial sector, the compound is used in the development of antiviral drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication . The compound targets viral DNA polymerase, which is essential for viral replication.
Comparison with Similar Compounds
Acyclovir: A well-known antiviral drug with a similar mechanism of action
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus infections.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is unique due to its specific structural modifications, which enhance its antiviral activity and selectivity. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable candidate for antiviral drug development .
Properties
CAS No. |
81777-49-3 |
|---|---|
Molecular Formula |
C8H10ClN5O2 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
InChI Key |
BSFGGUCAZGXDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


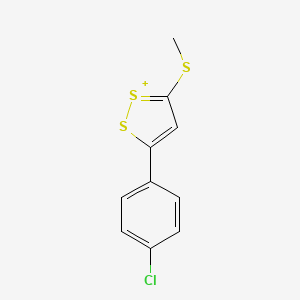
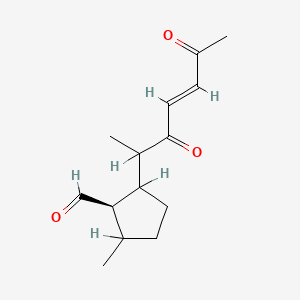

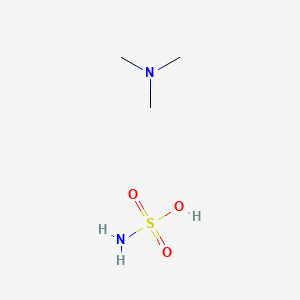
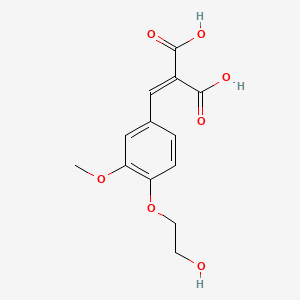

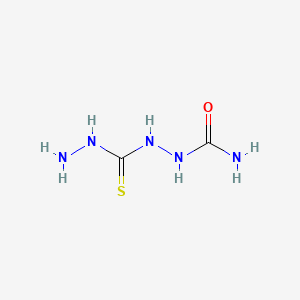
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
